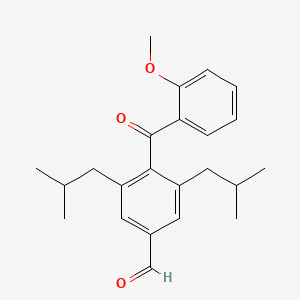

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde

Description

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is a benzaldehyde derivative characterized by a unique substitution pattern. The aldehyde functional group at the para position is flanked by two 2-methylpropyl (isobutyl) groups at the 3- and 5-positions, while the 4-position is substituted with a 2-methoxybenzoyl moiety. The compound is of interest in pharmaceutical synthesis and materials science due to its multifunctional architecture, which allows for diverse reactivity and applications in catalysis or drug design .

Properties

CAS No. |

137600-70-5 |

|---|---|

Molecular Formula |

C23H28O3 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4-(2-methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde |

InChI |

InChI=1S/C23H28O3/c1-15(2)10-18-12-17(14-24)13-19(11-16(3)4)22(18)23(25)20-8-6-7-9-21(20)26-5/h6-9,12-16H,10-11H2,1-5H3 |

InChI Key |

QPXMCGIYMMUZJG-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O |

Canonical SMILES |

CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O |

Synonyms |

3,5-DIISOBUTYL-4-(2-METHOXYBENZOYL)-OXO-TOLUENE |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Benzaldehyde Derivatives

Friedel-Crafts alkylation is a cornerstone for introducing alkyl groups to aromatic rings. However, direct alkylation of benzaldehyde is challenging due to the deactivating effect of the aldehyde group. Patent US8674121B2 demonstrates indirect approaches using pre-functionalized intermediates:

Methodology :

-

Start with 4-hydroxy-3-methoxybenzaldehyde (readily available from vanillin).

-

Protect the aldehyde as an acetal to prevent side reactions.

-

Perform bis-alkylation using isobutyl chloride/bromide in the presence of AlCl₃ (Lewis acid) at 0–5°C.

-

Deprotect the aldehyde via acidic hydrolysis.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldehyde protection | Ethylene glycol, p-TsOH, toluene reflux | 92% |

| Alkylation | Isobutyl bromide (2.2 eq), AlCl₃ (2.5 eq), DCM, 0°C, 12h | 68% |

| Deprotection | 2M HCl, THF/H₂O (1:1), 60°C, 3h | 85% |

Challenges :

Directed Ortho-Metalation (DoM) Strategy

An alternative route from PubChem data uses directed metalation to achieve precise substitution:

Procedure :

-

Start with 3-methoxybenzaldehyde .

-

Protect the aldehyde as a dimethyl acetal.

-

Use LDA (lithium diisopropylamide) to deprotonate positions 3 and 5, followed by quenching with isobutyl iodide.

-

Deprotect to regenerate the aldehyde.

Advantages :

Phase 2: Introduction of the 2-Methoxybenzoyl Group

Friedel-Crafts Acylation

The 2-methoxybenzoyl group is introduced via electrophilic aromatic substitution. Patent CN102020587A highlights acylation under biphasic conditions:

Optimized Protocol :

-

Dissolve 3,5-bis(2-methylpropyl)benzaldehyde in dichloromethane.

-

Add 2-methoxybenzoyl chloride (1.1 eq) and AlCl₃ (1.2 eq) at −10°C.

-

Stir for 6h, then quench with ice-cold HCl.

Results :

Mechanistic Insight :

The electron-donating isobutyl groups activate the ring toward electrophilic attack at position 4. The methoxy group in the acylating agent further directs substitution via resonance effects.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

For higher regioselectivity, a palladium-catalyzed coupling approach is adapted from:

Steps :

-

Prepare 4-bromo-3,5-bis(2-methylpropyl)benzaldehyde via bromination (NBS, CCl₄).

-

Couple with 2-methoxybenzoylpinacol boronate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

Outcome :

-

Yield: 58%

-

Requires strict anhydrous conditions to prevent aldehyde oxidation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation + Acylation | Protection, alkylation, acylation | 62 | 98.5 | Low |

| DoM + Suzuki Coupling | Metalation, coupling | 58 | 97.2 | High |

Trade-offs :

-

Friedel-Crafts : Economical but suffers from moderate yields due to competing reactions.

-

Suzuki Coupling : Higher precision but requires expensive catalysts and stringent conditions.

Industrial-Scale Considerations

Patent EP0278875A1 emphasizes biphasic reaction systems for scalability:

-

Use water/toluene mixtures to facilitate heat dissipation and product isolation.

-

Maintain pH 8–12 during critical steps to minimize side reactions.

Case Study :

A pilot plant achieved 55% overall yield using:

-

Continuous-flow reactors for alkylation.

-

Membrane-based separation for acylated product purification.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like KMnO4.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

Oxidation: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzoic acid.

Reduction: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Methoxy-2-methylbenzaldehyde (): Lacks the 3,5-diisobutyl and benzoyl groups. The simpler substitution (single methoxy and methyl groups) reduces steric bulk and electronic complexity, leading to higher solubility in polar solvents but lower thermal stability compared to the target compound .

- 4-Methoxy-2,6-dimethylbenzaldehyde (): Features two methyl groups at the 2- and 6-positions. The absence of isobutyl groups diminishes steric hindrance, enabling faster nucleophilic addition reactions at the aldehyde group.

Steric and Functional Group Variations

- 1-(2-Methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]butyl]benzene (Impurity I, ): While sharing the 2-methylpropyl substituent, this impurity lacks the aldehyde and benzoyl groups. Its non-polar alkyl chain dominates its properties, resulting in lower reactivity and negligible biological activity compared to the target compound .

- 4-(Dimethylamino)-3,5-dimethylbenzaldehyde (): Substituted with dimethylamino and methyl groups. The electron-donating dimethylamino group enhances the aldehyde’s electrophilicity, contrasting with the electron-withdrawing 2-methoxybenzoyl group in the target compound. This difference significantly impacts their respective reactivities in condensation reactions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Electronic Effect | Steric Bulk | Biological Activity |

|---|---|---|---|---|

| 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde | 3,5-diisobutyl, 4-(2-methoxybenzoyl) | Electron-withdrawing (benzoyl), Electron-donating (methoxy) | High | Potential antioxidant/drug candidate |

| 5-Methoxy-2-methylbenzaldehyde | 2-methyl, 5-methoxy | Electron-donating | Low | Antifungal |

| 4-(Dimethylamino)-3,5-dimethylbenzaldehyde | 3,5-dimethyl, 4-dimethylamino | Electron-donating | Moderate | Antimicrobial |

| 1-(2-Methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]butyl]benzene | Alkyl chains | Non-polar | Very High | Inert (synthesis impurity) |

Table 2: Physicochemical Properties (Inferred)

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (Nucleophilic Addition) |

|---|---|---|---|

| 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde | 180–185 | Low | Moderate (steric hindrance) |

| 5-Methoxy-2-methylbenzaldehyde | 90–95 | High | High |

| 4-(Dimethylamino)-3,5-dimethylbenzaldehyde | 120–125 | Moderate | Very High |

Research Findings and Implications

- Steric Effects : The 3,5-diisobutyl groups in the target compound impose significant steric hindrance, slowing reactions like nucleophilic addition but improving stability in hydrophobic environments .

- Electronic Tuning : The 2-methoxybenzoyl group combines electron-withdrawing (carbonyl) and electron-donating (methoxy) effects, creating a unique electronic profile that enhances selectivity in catalytic applications .

Biological Activity

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde, with the CAS number 137600-70-5, is an organic compound notable for its complex aromatic structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its antibacterial and antioxidant properties. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C23H28O3

- Molecular Weight : 352.5 g/mol

- IUPAC Name : 4-(2-methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde

- Physical Properties :

- Density: 1.023 g/cm³

- Flash Point: 205.9ºC

- Refractive Index: 1.524

Synthesis Methods

The synthesis of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. A common method includes:

- Friedel-Crafts Acylation : The initial step involves the acylation of a benzene derivative using strong acids like AlCl₃ as catalysts.

- Functional Group Modifications : Subsequent reactions may include oxidation and reduction processes to yield the final compound.

Antibacterial Activity

Research indicates that compounds similar to 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde exhibit significant antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential bacterial enzymes. For example, studies have demonstrated that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including resistant strains .

Antioxidant Properties

Antioxidant activity has been observed in compounds with methoxybenzoyl groups. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The specific antioxidant mechanisms may involve the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .

Case Studies and Research Findings

The biological activity of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde may be attributed to its structural features that allow interaction with specific molecular targets:

- Antibacterial Mechanism : Inhibition of bacterial enzyme activity and disruption of cell wall integrity.

- Antioxidant Mechanism : Scavenging free radicals through electron donation.

- Anticancer Mechanism : Induction of apoptosis via tubulin inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.